molecular formula C8H9N3 B119653 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 147057-13-4

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B119653
CAS No.: 147057-13-4
M. Wt: 147.18 g/mol
InChI Key: PFGCYOCTAHXESD-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring The presence of two methyl groups at positions 1 and 6 of the imidazole ring distinguishes it from other imidazopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-imidazol-4-amine with acetylene dicarboxylates or fumaric/maleic acid derivatives, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) and tetrabutylammonium bromide (t-BAB) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents) are frequently employed.

Major Products

The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of kinases such as IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can modulate various cellular processes, including inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazo[4,5-b]pyridine
  • 2-Methyl-1H-imidazo[4,5-b]pyridine
  • 1,6-Dimethyl-1H-imidazo[4,5-c]pyridine

Uniqueness

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of two methyl groups at specific positions on the imidazole ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties compared to other imidazopyridine derivatives .

Properties

IUPAC Name

1,6-dimethylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-7-8(9-4-6)10-5-11(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGCYOCTAHXESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282270
Record name 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147057-13-4
Record name 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147057-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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